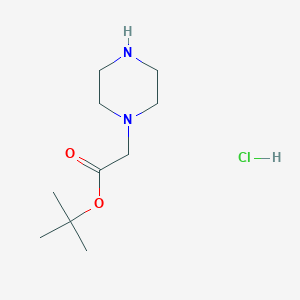

tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C10H20N2O2·HCl It is a derivative of piperazine and is commonly used in various chemical and pharmaceutical research applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride typically involves the reaction of tert-butyl 2-(piperazin-1-yl)acetate with hydrochloric acid. One common method involves dissolving tert-butyl 2-(piperazin-1-yl)acetate in a suitable solvent such as dichloromethane, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted piperazine derivatives.

Hydrolysis: Products include tert-butanol and piperazine-1-acetic acid.

Reduction: Products include the corresponding alcohol derivative.

Aplicaciones Científicas De Investigación

tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its piperazine moiety.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride is primarily related to its interaction with biological targets such as enzymes and receptors. The piperazine ring in the compound can mimic the structure of natural ligands, allowing it to bind to specific sites on proteins and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 2-(4-carbamoylpiperazin-1-yl)acetate

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride is unique due to its specific combination of a tert-butyl ester and a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile synthetic applications and potential therapeutic uses, distinguishing it from other piperazine derivatives .

Actividad Biológica

tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by the molecular formula C10H21ClN2O2 and a molecular weight of approximately 236.74 g/mol, this compound features a tert-butyl group linked to an acetate moiety through a piperazine ring, which enhances its solubility and biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it may act as an antagonist or agonist at serotonin and dopamine receptors, which are crucial in mood regulation and psychotic disorders. The compound's ability to modulate these pathways positions it as a candidate for further pharmacological exploration, particularly in the context of antipsychotic and antidepressant therapies.

Biological Activities

-

Antipsychotic Potential :

- Studies suggest that this compound exhibits significant antipsychotic properties by interacting with dopamine pathways. This interaction could help alleviate symptoms associated with schizophrenia and other psychotic disorders.

-

Analgesic Effects :

- The compound has shown promise in modulating pain pathways, indicating potential applications in pain management. Its ability to interact with pain-related receptors could lead to novel analgesic formulations.

-

Antidepressant-Like Effects :

- Some piperazine derivatives have been reported to exhibit antidepressant-like effects, suggesting that this compound may also contribute to mood enhancement and anxiety reduction.

Interaction Profiles

The interaction studies reveal that this compound interacts with several biological targets:

- Dopamine Receptors : Modulation of D2/D3 receptor activity may contribute to its antipsychotic effects.

- Serotonin Receptors : Potential interactions with serotonin receptors could explain its antidepressant-like activity.

Case Studies

A notable study investigated the effects of related piperazine compounds on cell viability in breast cancer models. While specific data on this compound was not available, the structural similarities suggest comparable biological activities . The study demonstrated significant loss of cell viability in cancer cells treated with piperazine derivatives, indicating a potential avenue for cancer therapy.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl 2-(methylamino)acetate | 5616-81-9 | 0.84 |

| 4-Methyl-1-piperazineacetic acid | 54699-92-2 | 0.68 |

| 2-Morpholinoacetic acid hydrochloride | 89531-58-8 | 0.67 |

| Ethyl piperazine-2-carboxylate dihydrochloride | 129798-91-0 | 0.62 |

This comparative analysis highlights the unique pharmacological properties of this compound, particularly its specific combination of functional groups that may enhance its therapeutic efficacy compared to similar compounds.

Propiedades

IUPAC Name |

tert-butyl 2-piperazin-1-ylacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12;/h11H,4-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEFJCIEXJJWBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-56-2 |

Source

|

| Record name | 1-Piperazineacetic acid, 1,1-dimethylethyl ester, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.